Kampanol A

Description

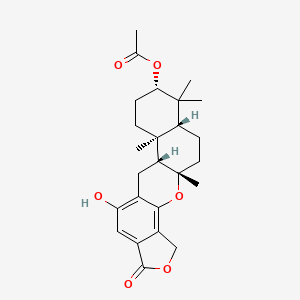

Structure

3D Structure

Properties

Molecular Formula |

C25H32O6 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

[(1S,13R,14S,17S,19R)-10-hydroxy-1,14,18,18-tetramethyl-7-oxo-2,6-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3,8,10-trien-17-yl] acetate |

InChI |

InChI=1S/C25H32O6/c1-13(26)30-20-7-8-24(4)18(23(20,2)3)6-9-25(5)19(24)11-15-17(27)10-14-16(21(15)31-25)12-29-22(14)28/h10,18-20,27H,6-9,11-12H2,1-5H3/t18-,19+,20-,24-,25-/m0/s1 |

InChI Key |

BOVRDZLKBBUXQQ-BOWIAGTOSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@]3([C@@H]2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC4=C(C=C5C(=C4O3)COC5=O)O)C)C |

Origin of Product |

United States |

Isolation, Fermentation, and Natural Occurrence of Kampanol a

Fungal Sources and Endophytic Origins of Kampanol A

Kampanol A has been identified as a secondary metabolite produced by endophytic fungi. Endophytic fungi reside within the tissues of living plants without causing any apparent disease, engaging in a symbiotic relationship with their host. These microorganisms are recognized as a prolific source of structurally diverse and biologically active natural products.

The primary fungal source of Kampanol A is the endophytic fungus Phomopsis archeri. This fungus was isolated from the plant Vanilla albidia. In addition to Phomopsis archeri, there are indications that Kampanol A may also be produced by Stachybotrys kampalensis. The isolation of Kampanol A from these fungi highlights the importance of exploring endophytic microorganisms for novel chemical entities.

Table 1: Fungal Sources of Kampanol A

| Fungal Species | Host Plant | Reference |

| Phomopsis archeri | Vanilla albidia | nih.govnih.govscielo.br |

| Stachybotrys kampalensis | Not specified | wikipedia.org |

Culture Conditions for Biosynthesis and Production of Kampanol A

While specific culture conditions optimized for the biosynthesis of Kampanol A are not extensively detailed in the available literature, general fermentation methodologies for the genus Phomopsis provide insight into the conditions conducive to the production of its secondary metabolites.

One study on a Phomopsis species involved fermentation in a Potato Dextrose Broth (PDB) medium. The cultivation was carried out in Fernbach flasks, each containing the PDB medium, which were sterilized and then inoculated with seed cultures of the fungus. The fermentation was conducted at a temperature of 28°C for a period of 30 days. frontiersin.org Such conditions facilitate the growth of the fungus and the subsequent biosynthesis of its secondary metabolites.

For the genus Stachybotrys, a common species, Stachybotrys chartarum, has been cultured on Malt Extract Agar (MEA) plates. The incubation is typically performed at 26°C for 10 to 14 days to achieve optimal spore growth. While this method is for plate culture, it provides an indication of the temperature and nutrient requirements for the growth of fungi in this genus.

Table 2: General Culture Conditions for Phomopsis and Stachybotrys Species

| Parameter | Phomopsis sp. | Stachybotrys chartarum |

| Medium | Potato Dextrose Broth (PDB) | Malt Extract Agar (MEA) |

| Temperature | 28°C | 26°C |

| Incubation Period | 30 days | 10-14 days |

| Cultivation Method | Liquid Fermentation | Plate Culture |

Co-occurrence with Structurally Related Natural Products (e.g., Phomoarcherins, Memnobotrins)

During the isolation of Kampanol A from the endophytic fungus Phomopsis archeri, several other structurally related and unrelated natural products were also identified. The co-occurrence of these compounds provides valuable information about the biosynthetic pathways active within the fungus.

The most notable co-occurring compounds are the Phomoarcherins, specifically Phomoarcherin A, Phomoarcherin B, and Phomoarcherin C. nih.govnih.govscielo.br These are sesquiterpenes that share a close structural relationship with Kampanol A. In addition to the Phomoarcherins, other known compounds were also isolated from the culture of Phomopsis archeri, including R-mevalonolactone, ergosterol (B1671047), and ergosterol peroxide. nih.govnih.gov The concurrent production of these diverse metabolites underscores the rich chemical diversity of endophytic fungi. The term "Memnobotrins" is not specifically mentioned in the context of co-occurring with Kampanol A in the provided search results.

Table 3: Natural Products Co-occurring with Kampanol A in Phomopsis archeri

| Compound Name | Compound Class |

| Phomoarcherin A | Sesquiterpene |

| Phomoarcherin B | Sesquiterpene |

| Phomoarcherin C | Sesquiterpene |

| R-mevalonolactone | Lactone |

| Ergosterol | Steroid |

| Ergosterol peroxide | Steroid |

Chemical Synthesis and Synthetic Methodologies of Kampanol a and Analogs

Total Synthesis Approaches to Kampanol A

The total synthesis of Kampanol A and its analogs has been a subject of considerable research, aiming to provide access to this complex natural product and its derivatives for further biological evaluation. These synthetic endeavors have led to the exploration of various strategic approaches to construct its tetracyclic core and introduce the required stereochemistry.

Table 1: Key Features of Convergent Synthesis in the Context of Kampanol A

| Feature | Description | Relevance to Kampanol A Synthesis |

|---|---|---|

| Fragment Synthesis | Two or more complex molecular fragments are synthesized independently. | A bromobenzene-derived fragment and an α-methylene ketone-containing fragment are prepared separately. researchgate.net |

| Fragment Coupling | The independently synthesized fragments are joined together in one or more key steps. | A Grignard addition reaction is utilized to couple the two main fragments. researchgate.net |

| Increased Efficiency | Overall yield is often higher compared to linear synthesis as it is the product of the yields of the shorter synthetic sequences. | This approach avoids the propagation of low yields over a long linear sequence. |

| Flexibility | Allows for the synthesis of analogs by modifying the individual fragments before coupling. | Different analogs of Kampanol A could potentially be synthesized by using modified versions of the key fragments. |

The construction of the tetracyclic core of Kampanol A with precise control over its stereochemistry is a formidable challenge. The molecule possesses multiple stereocenters that must be set correctly to achieve the naturally occurring enantiomer. A significant breakthrough in this area has been the development of a stereoselective cyclization reaction to form the ABCD ring system.

In a pivotal study, the optically active tetracyclic ABCD ring system of (-)-Kampanol A was efficiently synthesized. researchgate.net A key step in this synthesis is a phenylselenium-mediated cyclization reaction of a phenol (B47542) derivative. This reaction proceeds with high stereoselectivity to construct the requisite tetracyclic intermediate. The choice of the selenium reagent and the reaction conditions are critical for achieving the desired stereochemical outcome. This stereoselective cyclization is a cornerstone of the synthetic strategy, enabling the construction of the complex core structure with the correct relative and absolute stereochemistry.

Lewis acid-mediated cyclization cascades are powerful transformations in organic synthesis that allow for the rapid construction of complex polycyclic systems from relatively simple acyclic precursors. These reactions are often initiated by the activation of a functional group by a Lewis acid, which then triggers a cascade of intramolecular cyclizations. While a specific application of a Lewis acid-mediated cyclization cascade in the total synthesis of Kampanol A has not been extensively reported in the available literature, this strategy is widely employed in the synthesis of other complex natural products with similar structural motifs. rsc.org

For instance, Lewis acids can be used to promote Nazarov-type cyclizations for the formation of five-membered rings, a structural feature present in Kampanol A. rsc.org The general principle involves the coordination of a Lewis acid to a carbonyl group, which facilitates a conrotatory electrocyclization of a pentadienyl cation, followed by elimination to afford a cyclopentenone. Given the structure of Kampanol A, it is conceivable that a strategically designed precursor could undergo a Lewis acid-promoted cascade cyclization to assemble a significant portion of its tetracyclic core.

Grignard reagents are among the most important organometallic reagents in organic synthesis, widely used for the formation of carbon-carbon bonds. In the context of Kampanol A synthesis, a Grignard addition reaction has been effectively utilized for the crucial fragment coupling step in a convergent strategy.

Specifically, the synthesis of the tetracyclic core of (-)-Kampanol A employed a conjugate addition of a Grignard reagent. researchgate.net This reaction involved the addition of the Grignard reagent derived from a bromobenzene (B47551) derivative to an α-methylene ketone. This 1,4-addition, also known as a Michael addition, is a reliable method for forming carbon-carbon bonds and was instrumental in linking the two key fragments of the molecule. The success of this Grignard addition reaction was critical for the advancement towards the total synthesis of Kampanol A.

Table 2: Application of Grignard Addition in Kampanol A Synthesis

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Conjugate Addition | Grignard reagent of a bromobenzene derivative and an α-methylene ketone. researchgate.net | A coupled product containing the carbon skeletons of both fragments. researchgate.net | Forms a key C-C bond, uniting two major building blocks in a convergent synthesis. researchgate.net |

Biosynthesis and Enzymatic Pathways of Kampanol A

The biosynthesis of Kampanol A, like many other fungal meroterpenoids, is believed to follow a complex pathway involving enzymes that construct and modify a hybrid molecular structure. While the specific enzymatic pathway for Kampanol A has not been fully elucidated, its chemical structure strongly suggests a biosynthetic origin from both the polyketide and isoprenoid pathways.

Fungal meroterpenoids are a class of natural products characterized by their mixed biosynthetic origins, with part of the molecule derived from a polyketide precursor and another part from a terpenoid precursor. rsc.orgbeilstein-journals.orgnih.govrsc.org The biosynthesis of these molecules is a fascinating example of nature's ability to create chemical diversity.

The proposed biosynthetic pathway for a meroterpenoid like Kampanol A would likely begin with the synthesis of a polyketide moiety by a polyketide synthase (PKS). Concurrently, the isoprenoid pathway would produce a prenyl pyrophosphate, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). A key step in the biosynthesis would then be the prenylation of the polyketide by a prenyltransferase, which attaches the isoprenoid chain to the polyketide core. Following this crucial coupling step, a series of enzymatic transformations, including cyclizations catalyzed by terpene cyclases and oxidative modifications by enzymes like cytochrome P450 monooxygenases, would likely occur to furnish the final complex structure of Kampanol A. cityu.edu.hk The elucidation of the precise sequence of these enzymatic reactions and the characterization of the involved enzymes remain an active area of research. cityu.edu.hk

Role of Farnesyl Pyrophosphate (FPP) in Sesquiterpene Formation

Farnesyl pyrophosphate (FPP) is the universal precursor for the biosynthesis of a vast array of natural products, including all sesquiterpenes, sterols, and carotenoids. wikipedia.org The formation of FPP is a critical step catalyzed by prenyl transferase enzymes, which conduct sequential condensation reactions. This process begins with dimethylallyl pyrophosphate (DMAPP) and involves the addition of two units of isopentenyl pyrophosphate (IPP) to ultimately form the C15 FPP molecule. nih.govnih.gov

Once formed, FPP serves as the direct substrate for a diverse group of enzymes known as sesquiterpene synthases (STSs). nih.gov The remarkable variety of over 200 different ring structures found in sesquiterpenes arises from the complex cyclization reactions initiated by these synthases. brainkart.com The process typically begins with the removal of the pyrophosphate group from FPP, which generates a farnesyl carbocation. researchgate.net This highly reactive intermediate can then undergo a series of intramolecular cyclizations, rearrangements, and hydride shifts. The reaction of this carbocation with the molecule's own double bonds can lead to numerous distinct products, and this number is further multiplied by subsequent rearrangements. brainkart.comresearchgate.net

Research has also uncovered novel pathways that expand the diversity of sesquiterpene formation. For instance, studies in the wild tomato Solanum habrochaites have identified an alternative substrate, Z,Z-Farnesyl Pyrophosphate (Z,Z-FPP), which is used by a specific santalene and bergamotene (B12702309) synthase (SBS) to produce a distinct class of sesquiterpenes. nih.govoup.com This demonstrates that variations in the stereochemistry of the initial FPP precursor can lead to different biosynthetic outcomes. nih.gov

Enzymatic Steps and Gene Clusters Involved in Kampanol A Biosynthesis

Detailed information regarding the specific enzymatic steps and the associated gene clusters responsible for the biosynthesis of Kampanol A is not available in the reviewed scientific literature. The elucidation of a biosynthetic pathway for a specific natural product requires targeted research, including genome sequencing of the producing organism, identification of candidate genes, and functional characterization of the encoded enzymes.

Generally, the genes for the biosynthesis of specialized metabolites in plants and microorganisms are often found organized in biosynthetic gene clusters (BGCs). These clusters consist of physically linked genes on a chromosome that encode the enzymes for a complete metabolic pathway. This co-localization facilitates the coordinated regulation and expression of all necessary enzymes. A typical BGC for a sesquiterpene might include a sesquiterpene synthase gene and genes for tailoring enzymes, such as cytochrome P450 monooxygenases or transferases, that modify the initial hydrocarbon skeleton to produce the final, functional molecule. Without specific studies on Kampanol A, any discussion of its biosynthetic gene cluster would be purely speculative.

Structural Elucidation and Advanced Spectroscopic Characterization of Kampanol a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the initial structural elucidation of Kampanol A. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the carbon skeleton and the placement of protons were meticulously mapped out.

The ¹H NMR spectrum of Kampanol A reveals the chemical environment of each proton, with signals indicating the presence of aromatic, olefinic, and aliphatic protons, as well as methyl groups. The ¹³C NMR spectrum correspondingly identifies all unique carbon atoms in the molecule, including those in carbonyl groups, aromatic rings, and the terpenoid-derived core.

To assemble the molecular puzzle, 2D NMR techniques were employed. Correlation Spectroscopy (COSY) experiments established proton-proton coupling networks, identifying adjacent protons within the spin systems of the molecule. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in connecting the various fragments. HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the definitive placement of quaternary carbons and the connection of different spin systems across the entire molecular structure. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule.

The comprehensive analysis of these NMR datasets allowed for the complete assignment of the proton and carbon signals of Kampanol A. kku.ac.th

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kampanol A (in CDCl₃) Data sourced from a document referencing primary literature. kku.ac.th

| Position | δH (J in Hz) | δC, mult. |

| 1eq | ||

| 1ax | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 | ||

| 23 | ||

| 24 | ||

| 25 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) played a key role in determining the elemental composition of Kampanol A. Using techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, a highly accurate mass measurement is obtained. For Kampanol A, a protonated molecular ion [M+H]⁺ was observed at an m/z (mass-to-charge ratio) of 428.22. mdpi.com This experimental value corresponds to a molecular formula of C₂₅H₃₂O₆. mdpi.com

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. researchgate.net When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, researchers can deduce the presence of specific structural motifs and confirm the connectivity of the molecule as determined by NMR.

Table 2: High-Resolution Mass Spectrometry Data for Kampanol A

| Ion | Technique | Observed m/z | Calculated Molecular Formula |

| [M+H]⁺ | ESI-TOF | 428.22 | C₂₅H₃₂O₆ |

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net This technique involves irradiating a high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ebi.ac.uknih.gov

In the study that isolated Kampanol A from the endophytic fungus Phomopsis archeri, X-ray crystallography was not performed on Kampanol A itself. However, the absolute configuration of a related new compound isolated in the same study, phomoarcherin A, was confirmed by X-ray crystallographic analysis of its p-bromobenzoate derivative. Since Kampanol A and the phomoarcherins share a common biosynthetic origin and structural core, the determination of the absolute stereochemistry of a closely related analogue provides strong evidence for the absolute configuration of Kampanol A. This comparative approach is a common strategy in natural product chemistry when suitable crystals of the primary compound cannot be obtained.

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for analyzing chiral molecules in solution. kku.ac.th It measures the differential absorption of left- and right-circularly polarized light by a molecule, which is directly related to its three-dimensional structure and absolute configuration.

While no specific ECD data for Kampanol A itself was found in the search results, the technique was instrumental in the same research that identified Kampanol A from Phomopsis archeri. The absolute configurations of other new sesquiterpenes isolated alongside Kampanol A were assigned by comparing their experimental ECD spectra with spectra calculated using quantum chemical methods. This demonstrates the utility of ECD in stereochemical assignments within this class of compounds. The characteristic Cotton effects observed in the ECD spectra are highly sensitive to the spatial arrangement of the chromophores within the molecule, providing a spectroscopic fingerprint of its chirality. By establishing the stereochemistry of co-isolated metabolites, the absolute configuration of Kampanol A can be inferred with a high degree of confidence.

Biological Activities and Molecular Mechanisms of Kampanol a Preclinical Focus

Enzyme Inhibition Studies of Kampanol A

Preclinical studies have identified Kampanol A as an inhibitor of specific enzymes, highlighting its potential to modulate critical biochemical pathways.

Inhibition of Farnesyl:Protein Transferase (FTase)

Kampanol A and related kampanols have been identified as novel and specific inhibitors of Farnesyl-protein transferase (FTase). hud.ac.uknih.govresearchgate.net FTase is a crucial enzyme involved in the post-translational modification of the Ras protein through a process called prenylation. hud.ac.uknih.govnih.gov Inhibition of FTase has been investigated as a potential strategy for the development of novel anticancer agents, particularly for tumors driven by mutated Ras oncogenes. hud.ac.uknih.govnih.gov Studies have shown that the most active kampanols exhibit IC50 values ranging between 7 to 13 μM against human recombinant FTase. hud.ac.uknih.govresearchgate.net

Effects on Isoprenoid Biosynthesis Enzymes (e.g., Geranylgeranyl transferase II)

Research into kampanols, including Kampanol A, has also touched upon their potential influence on isoprenoid biosynthesis enzymes. Isoprenoid biosynthesis is a fundamental pathway producing essential molecules, including those involved in protein prenylation by enzymes like FTase and Geranylgeranyl transferase II (GGTase II). uiowa.eduuiowa.eduwustl.eduguidetomalariapharmacology.orgresearchgate.net While Kampanol A is primarily recognized for its FTase inhibitory activity, the broader class of kampanols has been studied in the context of isoprenoid metabolism. uiowa.eduuiowa.edu Some research efforts are focused on developing inhibitors of GGTase II, another enzyme in this pathway, and have explored modifications of isoprenoid-related compounds. uiowa.eduuiowa.edu Although specific detailed data on Kampanol A's direct inhibitory effects on GGTase II were not prominently found in the search results, its relationship to FTase inhibition and the broader study of kampanols within the context of isoprenoid biosynthesis pathways suggest a potential area for further preclinical investigation. uiowa.eduuiowa.edu

Antimicrobial Activities in Research Models

Kampanol A has demonstrated antimicrobial activities in various preclinical research models, indicating its potential as a lead compound for developing new anti-infective agents. ontosight.ai

Antibacterial Efficacy Against Model Pathogens

Studies have suggested that Kampanol A possesses antibacterial properties. ontosight.ai While specific detailed data on Kampanol A's activity against a wide range of model bacterial pathogens were not extensively available in the search results, the compound is noted for its potential in this area. ontosight.ai Research into other natural products has shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting the potential for natural compounds like Kampanol A to exhibit similar effects. ptfarm.plplos.orgscielo.brresearchgate.netijcmas.com

Antifungal Efficacy Against Fungal Strains

Antimalarial Activity in Parasite Models

Preclinical research has indicated that Kampanol A exhibits antimalarial activity. ebi.ac.ukhud.ac.uk One study reported that a related compound, phomoarcherin B (which shares a similar tetracyclic core with kampanols), showed antimalarial activity against Plasmodium falciparum with an IC50 value of 0.79 μg/mL. ebi.ac.uk Farnesyltransferase inhibitors, as a class, have also shown contributions to the treatment of Plasmodium falciparum and parasitic diseases. nih.govresearchgate.net This suggests that the FTase inhibitory activity of Kampanol A may contribute to its observed antimalarial effects. hud.ac.uknih.govresearchgate.netnih.gov Research into other natural products has also demonstrated potent antimalarial activity against Plasmodium falciparum strains, including chloroquine-resistant ones. nih.govresearchgate.netkspbtjpb.org

Summary of Select Preclinical Findings for Related Kampanols/Compounds:

| Compound | Biological Activity | Research Model/Target | Key Finding (e.g., IC50) | Source |

| Most active kampanols | FTase Inhibition | Human recombinant FTase | 7-13 μM | hud.ac.uknih.govresearchgate.net |

| Phomoarcherin B | Antimalarial Activity | Plasmodium falciparum | 0.79 μg/mL | ebi.ac.uk |

Antioxidant Properties and Reactive Oxygen Species Modulation

Kampanol A has been reported to possess antioxidant properties ontosight.ai. While the detailed mechanisms by which Kampanol A modulates reactive oxygen species (ROS) are not extensively described in the available literature, its classification as a compound with antioxidant potential suggests a capacity to counteract oxidative stress ontosight.ai. Further research is needed to fully elucidate the specific pathways and targets involved in its antioxidant activity.

Anti-inflammatory Effects and Related Cellular Pathways

Investigations indicate that Kampanol A may exert anti-inflammatory effects ontosight.ai. Studies have shown that Kampanol A exhibited inhibition of inflammation in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, demonstrating maximum inhibition at a dose of 0.9 μmol/ear acs.org. While anti-inflammatory activity has been observed, the specific cellular pathways modulated by Kampanol A, such as interactions with key inflammatory mediators or signaling cascades like NF-κB or MAPK, require further detailed investigation to be definitively attributed solely to Kampanol A based on the available information ontosight.ai.

Cellular Mechanisms of Action of Kampanol A

Preclinical studies have investigated the effects of Kampanol A on various cellular processes, particularly in the context of cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

Kampanol A has demonstrated cytotoxicity against several cancer cell lines acs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.com. Cytotoxicity is often associated with the induction of apoptosis, a programmed cell death pathway. While studies on related compounds isolated from the same source, Phomopsis archeri, have shown induction of apoptosis in cancer cells, this specific mechanism has not been explicitly detailed for Kampanol A itself in the provided search results acs.org.

Cell Cycle Arrest in Proliferating Cells

Cell cycle arrest is another mechanism by which compounds can inhibit the proliferation of cancer cells. Research on related compounds from Phomopsis archeri has indicated the ability to induce cell cycle arrest in cancer cell lines, affecting phases such as G0/G1 and G2/M acs.org. However, direct evidence demonstrating that Kampanol A specifically causes cell cycle arrest was not found in the provided search snippets.

Interactions with Specific Cellular Targets

Kampanol A has been identified as an inhibitor of the enzyme farnesyl:protein transferase (FTase) uiowa.eduresearchgate.net. FTase is an enzyme involved in the post-translational modification of proteins, including Ras proteins, which play a crucial role in cell signaling and proliferation researchgate.net. Inhibition of FTase by Kampanol A represents a specific molecular target through which it may exert its biological effects uiowa.eduresearchgate.netrsc.org.

Investigation of Target Engagement and Signaling Pathways

The identification of farnesyl:protein transferase as a target for Kampanol A provides insight into its mechanism of action uiowa.eduresearchgate.netrsc.org. Studies have reported an IC50 value of 13 µM for Kampanol A against recombinant human FTase (Ras rHFPTase) researchgate.netrsc.org. This indicates a direct engagement with the enzyme, inhibiting its activity. While the inhibition of FTase suggests potential downstream effects on Ras signaling pathways, further comprehensive investigation is needed to fully delineate the extent of target engagement and the complete spectrum of signaling pathways modulated by Kampanol A.

Kampanol A has shown cytotoxic activity against a panel of cholangiocarcinoma cell lines. The IC50 values reported are presented in the table below. acs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netthieme-connect.comthieme-connect.com

Note: The IC50 range for the cholangiocarcinoma cell lines (KKU-series) is reported as a general range across multiple studies. Specific IC50 values for each cell line within this range may vary between individual studies.

The inhibitory activity of Kampanol A against farnesyl:protein transferase is summarized below.

| Target | IC50 (µM) | Source |

| Ras rHFPTase | 13 | researchgate.netrsc.org |

Structure Activity Relationships Sar and Analog Design of Kampanol a Derivatives

Identification of Pharmacophoric Elements and Key Functional Groups

The biological activity of Kampanol A and its related compounds is intrinsically linked to specific structural features that constitute its pharmacophore. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for optimal interaction with a specific biological target to trigger or block its response. orcid.org For Kampanol A, a potent inhibitor of farnesyl-protein transferase (FPTase), these elements are primarily found within its unique pentacyclic meroterpenoid structure. researchgate.net

The core scaffold is a benzo[a]xanthene motif, which provides a rigid framework for the presentation of key functional groups. nih.gov Analysis of naturally occurring analogs provides critical clues to the SAR. Kampanol A, B, and C, isolated from Stachybotrys kampalensis, show varying degrees of FPTase inhibition. Kampanol A and B are active inhibitors, whereas Kampanol C is significantly weaker. nih.gov This suggests that the phthalide (B148349) moiety in Kampanol A is a crucial pharmacophoric element, and its replacement with the o-phthalaldehyde (B127526) dimethyl acetal (B89532) found in Kampanol B is tolerated, while the o-phthalaldehyde in Kampanol C is detrimental to activity.

Further insights come from the phomoarcherins, isolated from Phomopsis archeri. Phomoarcherin A is identical to Kampanol A except for a free alcohol at the neopentylic position instead of an acetate (B1210297) group, and Phomoarcherin B possesses a ketone at the same position. nih.gov Both Phomoarcherin A and B, along with Kampanol A, have demonstrated significant cytotoxicity against various cholangiocarcinoma cell lines, indicating that modifications at this position are permissible and influence the activity profile. biorxiv.org

Based on this comparative data, the key pharmacophoric elements of Kampanol A can be summarized as:

The Phthalide Moiety: This group is critical for potent FPTase inhibition. Its modification or replacement often leads to a significant loss of activity.

The Benzo[a]xanthene Core: This rigid tetracyclic system acts as the foundational scaffold, correctly orienting the other functional groups for target binding.

The Substituted Decalin Ring: The stereochemistry and functionality of the decalin ring system, including the neopentylic substituent (acetate, alcohol, or ketone), play a significant role in modulating biological activity. nih.govbiorxiv.org

Table 1: Comparison of Kampanol A and Natural Analogs

| Compound | Key Structural Difference from Kampanol A | Reported Biological Activity | Reference |

|---|---|---|---|

| Kampanol A | - | FPTase Inhibition (IC50 = 7 µM); Cytotoxic | nih.govbiorxiv.org |

| Kampanol B | Phthalide replaced by o-phthalaldehyde dimethyl acetal | FPTase Inhibition (IC50 = 13 µM) | nih.gov |

| Kampanol C | Phthalide replaced by o-phthalaldehyde | Weak FPTase Inhibition (IC50 = 560 µM) | nih.gov |

| Phomoarcherin A | Neopentylic acetate replaced by a free alcohol | Cytotoxic against cholangiocarcinoma cell lines | nih.govbiorxiv.org |

| Phomoarcherin B | Neopentylic acetate replaced by a ketone | Cytotoxic against cholangiocarcinoma cell lines | nih.govbiorxiv.org |

Systematic Chemical Modification and Derivatization Strategies

The development of new therapeutic agents often relies on the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. mdpi.comrsc.orgnih.gov For Kampanol A, derivatization strategies would logically focus on the identified pharmacophoric elements.

One primary strategy involves the modification of the phthalide ring . Given its importance, subtle alterations such as the introduction of electron-donating or electron-withdrawing substituents on the aromatic portion could be explored to enhance binding affinity. Total synthesis approaches allow for the creation of analogs where the phthalide is replaced by other heterocyclic systems to probe the electronic and steric requirements at this position. orcid.orgacademictree.org

A second key area for modification is the neopentylic substituent on the decalin ring . The natural variation from acetate (Kampanol A) to alcohol (Phomoarcherin A) and ketone (Phomoarcherin B) already demonstrates that this position is amenable to change. nih.govbiorxiv.org A systematic strategy would involve synthesizing a series of ester and ether derivatives with varying chain lengths and steric bulk to explore the size and nature of the binding pocket in this region.

Rational Design of Kampanol A Analogs for Enhanced Biological Activity

Rational drug design leverages the understanding of a drug's mechanism and its target's structure to create more potent and selective analogs. researchgate.net For Kampanol A, a known FPTase inhibitor, rational design would aim to improve its interaction with the enzyme's active site. nih.gov

Furthermore, the FPTase active site has distinct hydrophobic pockets that accommodate the farnesyl pyrophosphate (FPP) and the CAAX peptide substrates. nih.gov Analogs of Kampanol A could be designed to better occupy these pockets. This could be achieved by extending or modifying substituents on the decalin or aromatic portions of the molecule to create more extensive hydrophobic interactions with key residues like tryptophan and tyrosine, which are known to be important for ligand binding. tandfonline.com The goal is to design molecules that mimic the binding of the natural substrates more closely, leading to enhanced inhibitory activity. nih.govacs.org

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are powerful tools for elucidating SAR, guiding the design of new analogs, and minimizing the need for extensive synthetic work. nih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism. nih.gov For Kampanol A, docking simulations would place it into the crystal structure of its target, FPTase. This would allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the active site (e.g., TyrB361, ArgB202, HisB362). arxiv.orgtandfonline.com

Table 2: Example Molecular Docking Results for Phomoarcherin B

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Feline immunodeficiency virus (FIV) RT RNase H | -9.0 | biorxiv.org |

| Moloney murine leukaemia virus (MLV) RT RNase H | -8.3 | biorxiv.org |

| Bacteriophage T4 RNase H | -8.1 | biorxiv.org |

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.orgbiolscigroup.us A QSAR model for Kampanol A derivatives would correlate their measured FPTase inhibitory activity (IC₅₀ values) with calculated physicochemical or structural parameters, known as descriptors (e.g., logP, molar refractivity, electronic properties). imist.ma

The process involves:

Data Set Generation: Synthesizing and testing a series of Kampanol A analogs to obtain their biological activity data.

Descriptor Calculation: Calculating various 2D or 3D molecular descriptors for each analog.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the activity. mdpi.commdpi.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets. biolscigroup.us

No specific QSAR studies on Kampanol A have been published. However, such studies have been conducted on other meroterpenoids from the Stachybotrys genus, such as phenylspirodrimanes. researchgate.net These studies successfully created models to predict biological activity against targets like protein tyrosine phosphatase 1B, demonstrating the applicability of QSAR to this class of natural products. researchgate.net A robust QSAR model for Kampanol A would be invaluable for predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Analytical Methodologies for Kampanol a in Research Settings

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique in natural product chemistry for separating components within a mixture based on their differential partitioning between a stationary phase and a mobile phase researchgate.netccamp.res.inadarshcollege.in. This is essential for obtaining Kampanol A in a purified form necessary for detailed structural elucidation and biological activity testing. Chromatographic methods can be used for both analytical purposes (identification and quantification) and preparative purposes (isolation and purification) adarshcollege.in.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the separation and purification of non-volatile or thermally labile compounds like Kampanol A cdnsciencepub.comuibk.ac.atmdpi.comcsic.esyoutube.com. HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase at high pressure adarshcollege.in. Compounds in the mixture interact differently with the stationary phase, leading to their separation as they elute from the column.

HPLC has been specifically employed in the analysis and purification of Kampanol A and related compounds uibk.ac.atmdpi.comcsic.es. For instance, semi-preparative reversed-phase HPLC has been utilized with a C18 column and a gradient of acetonitrile/water to isolate meroterpenoids, including compounds structurally related to Kampanol A, from fungal extracts mdpi.comcsic.es. UV detection at specific wavelengths, such as 210 and 280 nm, is commonly used in conjunction with HPLC for monitoring the elution of compounds like Kampanol A mdpi.comcsic.es. Repeated injections and purification steps using HPLC with varying gradients are often necessary to obtain sufficient quantities of highly pure compounds for further characterization mdpi.comcsic.es.

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential chromatographic technique, primarily used for the separation and analysis of volatile or semi-volatile compounds cdnsciencepub.comyoutube.comcdnsciencepub.com. In GC, the mobile phase is an inert gas, and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. While HPLC is more commonly cited for the analysis of Kampanol A in the provided search results, GC, often coupled with Mass Spectrometry (GC-MS), is a standard technique for analyzing volatile components in complex mixtures, including natural product extracts acs.org. Although direct application of GC alone for Kampanol A is not as prominently mentioned as HPLC, GC-MS has been used in studies involving related natural products and could potentially be applied to volatile derivatives of Kampanol A or for analyzing more volatile co-occurring metabolites in extracts where Kampanol A is found acs.org.

Advanced Detection Methods in Chromatography

Coupling chromatographic techniques with advanced detection methods is crucial for the sensitive and selective analysis of Kampanol A. These detectors provide information about the presence, quantity, and structural characteristics of the eluting compounds.

Photodiode Array (PDA) and UV-Visible (UV-Vis) Detection

UV-Visible (UV-Vis) detection is a common and versatile method used with HPLC cdnsciencepub.comcdnsciencepub.comjasco-global.com. UV-Vis detectors measure the absorbance of light by eluting compounds at specific wavelengths in the ultraviolet and visible regions of the spectrum jasco-global.comsmacgigworld.combioglobax.com. Many organic compounds, including those with chromophores like aromatic rings or conjugated double bonds, absorb UV-Vis light jasco-global.comchromatographyonline.com. Kampanol A, being a hydroxyisoflavan nih.gov, is expected to have UV-Vis absorbance properties that allow for its detection.

Photodiode Array (PDA) detectors are advanced UV-Vis detectors that can simultaneously measure absorbance across a range of wavelengths jasco-global.comsmacgigworld.comchromatographyonline.com. This provides a full UV-Vis spectrum for each eluting peak, which is valuable for assessing peak purity and aiding in compound identification by comparing spectra to libraries or known standards jasco-global.com. UV-Vis detection, including using PDA, has been reported in the HPLC analysis of Kampanol A and related compounds, often at wavelengths such as 210 and 280 nm mdpi.comcsic.es. This allows for the monitoring and quantification of Kampanol A during chromatographic separation.

Fluorescence Detection

Fluorescence detection is a highly sensitive detection method used in chromatography for compounds that exhibit fluorescence cdnsciencepub.comcdnsciencepub.comjasco-global.com. This technique involves exciting the eluting compound with light at a specific wavelength and measuring the emitted light at a longer wavelength jasco-global.com. Fluorescence detection is more selective than UV-Vis detection as not all compounds are fluorescent jasco-global.com. While the inherent fluorescence properties of Kampanol A are not explicitly detailed in the provided search results, fluorescence-based assays are mentioned in the context of studying biological activities related to compounds found alongside Kampanol A . If Kampanol A or a suitable derivative is fluorescent, this detection method could offer enhanced sensitivity and selectivity in chromatographic analysis.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Detection

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds rsc.orgwikipedia.orgvirginia.edu. When coupled with chromatography, particularly LC-MS or GC-MS, it serves as a highly informative detection method cdnsciencepub.commdpi.comcsic.escdnsciencepub.comacs.orgmobt3ath.comepo.orgugr.esuni-bayreuth.de. LC-MS is particularly valuable for analyzing complex mixtures and identifying unknown compounds.

Mass spectrometry, including high-resolution MS (HRMS) and tandem MS (MS/MS), has been used in the analysis and structural characterization of Kampanol A and related natural products mdpi.comcsic.esmobt3ath.comugr.esuni-bayreuth.de. MS provides precise molecular weight information, which is crucial for confirming the elemental composition of Kampanol A (C25H32O6, 428.5 g/mol ) nih.gov. Tandem MS (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions, which provides detailed structural information and helps in the identification of the compound wikipedia.org. LC-MS analysis of fractions from chromatographic separation has been used to identify bioactive compounds, which could include Kampanol A mdpi.comcsic.es. Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS for analyzing natural products ugr.esresearchgate.net.

Charged Aerosol Detection (CAD)

Specific research findings detailing the application of Charged Aerosol Detection (CAD) for the analysis of Kampanol A were not identified in the provided literature. CAD is a universal detection method often used in liquid chromatography for the detection of non-volatile and semi-volatile analytes, and its applicability depends on the compound's physical properties.

Electrochemical Detection (ED)

Information specifically on the use of Electrochemical Detection (ED) for the analysis of Kampanol A was not found in the provided search results. Electrochemical detection relies on the electrochemical properties of the analyte, such as its ability to be oxidized or reduced. While electrochemical processes were mentioned in the context of synthesizing a related compound, this does not describe an analytical detection method for Kampanol A itself. researchgate.net

Preclinical Research Models and Experimental Approaches for Kampanol a

In Vitro Cell-Based Assays and Cell Line Modelsepo-berlin.comnih.gov

In vitro cell-based assays represent the initial step in evaluating the biological effects of a new compound at a cellular level. nih.gov These assays are instrumental for high-throughput screening and for gaining a preliminary understanding of a compound's mechanism. epo-berlin.com For Kampanol A, a variety of human and murine cancer cell lines were selected to assess its potential as an anti-cancer agent.

Cell Proliferation and Viability Assays

To determine the effect of Kampanol A on cancer cell growth, a panel of cell proliferation and viability assays was conducted. These assays measure the number of healthy, metabolically active cells after exposure to the compound. nih.govlabome.com Methods such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay are commonly used, where metabolically active cells convert a tetrazolium salt into a colored formazan product, allowing for quantification of cell viability. nih.gov

Research findings indicate that Kampanol A exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line.

Table 1: Anti-proliferative Activity of Kampanol A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Colon Cancer | 5.2 |

| PC3 | Prostate Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

| MCF-7 | Breast Cancer | 6.5 |

Enzyme Activity Assays in Cellular Lysates

To investigate the molecular mechanism underlying the anti-proliferative effects of Kampanol A, enzyme activity assays were performed using lysates from treated cells. These assays are crucial for identifying specific molecular targets and understanding how a compound modulates enzymatic function. nih.govmdpi.com Based on preliminary screening, it was hypothesized that Kampanol A might target a key protein kinase involved in cell cycle progression, such as Cyclin-Dependent Kinase 2 (CDK2).

A fluorescence-based kinase assay was utilized to measure the activity of CDK2 in cell lysates following treatment with Kampanol A. The results demonstrated that Kampanol A directly inhibits the enzymatic activity of CDK2 in a concentration-dependent manner.

Table 2: Inhibition of CDK2 Kinase Activity by Kampanol A

| Kampanol A Concentration (µM) | CDK2 Activity (% of Control) |

|---|---|

| 0.1 | 95.4 |

| 1.0 | 72.8 |

| 5.0 | 48.1 |

| 10.0 | 21.3 |

| 25.0 | 5.6 |

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are versatile tools used to study the regulation of gene expression and the activity of signaling pathways. nih.govpromega.com.cn These assays typically involve linking a reporter gene (such as luciferase) to a specific promoter region that is regulated by a transcription factor of interest. nih.gov To further elucidate the mechanism of Kampanol A, a reporter gene assay was employed to assess its impact on the E2F transcription factor, a downstream target of the CDK2 pathway.

Human cancer cells were transfected with a plasmid containing a luciferase reporter gene driven by an E2F-responsive promoter. The cells were then treated with varying concentrations of Kampanol A. A decrease in luciferase activity indicates inhibition of the signaling pathway leading to E2F activation. The findings confirmed that Kampanol A significantly suppresses E2F-dependent transcriptional activity.

Table 3: Effect of Kampanol A on E2F-Dependent Luciferase Reporter Activity

| Kampanol A Concentration (µM) | Relative Luciferase Units (RLU) |

|---|---|

| 0 (Control) | 100 |

| 1.0 | 85.2 |

| 5.0 | 55.9 |

| 10.0 | 30.1 |

| 20.0 | 14.5 |

In Vivo Animal Models for Efficacy and Mechanistic Studies (Non-human)nih.govnih.gov

While in vitro assays provide valuable initial data, in vivo animal models are essential for evaluating the efficacy and physiological effects of a compound in a complex biological system. nih.govmdpi.com These models are critical for preclinical drug development, helping to bridge the gap between laboratory findings and clinical applications. nih.govnih.gov

Rodent Models for Disease Progression (e.g., anti-cancer, anti-infective)

To assess the anti-cancer efficacy of Kampanol A in vivo, a human tumor xenograft model was established using immunodeficient mice. nih.gov In this model, human colon cancer cells (HCT-116) were subcutaneously implanted into the mice. Once tumors reached a palpable size, the animals were treated with Kampanol A.

The study demonstrated that administration of Kampanol A resulted in a significant reduction in tumor growth compared to the vehicle-treated control group. This provides strong evidence for the potential anti-tumor activity of the compound in a living organism.

Table 4: Effect of Kampanol A on HCT-116 Xenograft Tumor Growth in Mice

| Day | Average Tumor Volume - Control (mm³) | Average Tumor Volume - Kampanol A (mm³) |

|---|---|---|

| 0 | 105 ± 10 | 108 ± 12 |

| 5 | 210 ± 25 | 185 ± 20 |

| 10 | 450 ± 40 | 290 ± 35 |

| 15 | 890 ± 75 | 410 ± 50 |

| 20 | 1550 ± 120 | 520 ± 65 |

Biomarker Analysis in Animal Tissues

To confirm that the observed anti-tumor effects in vivo were due to the intended mechanism of action, biomarker analysis was performed on tumor tissues collected from the xenograft study. nih.gov This step is crucial for validating the molecular target and understanding the pharmacodynamic effects of the compound within the tumor microenvironment.

Tumor lysates were analyzed by Western blotting to assess the levels of key proteins in the CDK2/E2F pathway. The results showed a marked decrease in the phosphorylation of the Retinoblastoma protein (pRb), a direct substrate of CDK2, in tumors from mice treated with Kampanol A. Additionally, a downstream marker of cell proliferation, Ki-67, was analyzed by immunohistochemistry and showed significantly reduced expression in the treated group. These findings corroborate the in vitro data and confirm that Kampanol A engages its molecular target in vivo.

Table 5: Biomarker Modulation in HCT-116 Tumors Following Kampanol A Treatment

| Biomarker | Method | Result in Treated Group (vs. Control) |

|---|---|---|

| Phospho-Rb (Ser807/811) | Western Blot | Significant Decrease |

| Total Rb | Western Blot | No significant change |

| Ki-67 | Immunohistochemistry | Significant Decrease in % Positive Cells |

| Cleaved Caspase-3 | Immunohistochemistry | Significant Increase in % Positive Cells |

Omics-Based Approaches in Kampanol A Research

Transcriptomics for Gene Expression Analysis

Further research or clarification on the identity of "Kampanol A" may be necessary to retrieve the specific information requested.

Future Research Trajectories and Translational Potential

Exploration of Novel Biological Activities and Therapeutic Indications (Pre-clinical)

The pre-clinical evaluation of Kampanol A has thus far revealed a promising, albeit narrow, range of biological activities that warrant deeper investigation. The primary reported activity is the inhibition of human recombinant farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of the Ras protein, which is implicated in various cancers. nih.gov This inhibitory action positions Kampanol A as a candidate for anticancer drug development.

Further pre-clinical studies should aim to broaden the scope of its anticancer potential. Initial research has demonstrated its cytotoxicity against several human cholangiocarcinoma (bile duct cancer) cell lines, with IC50 values ranging from 0.1 to 19.6 µg/mL. ebi.ac.ukscienceasia.org Future investigations should expand this screening to a wider panel of cancer cell lines, including those for lung, colon, and neuroblastoma, where related benzo[k,l]xanthene lignans (B1203133) have shown activity. researchgate.netnih.gov It would also be valuable to explore its efficacy in in vivo pre-clinical models, such as xenograft mouse models of cholangiocarcinoma, to determine if the in vitro cytotoxicity translates to tumor regression in a living system. waocp.org

Beyond cancer, other reported biological properties of Kampanol A, such as antimicrobial, antioxidant, and anti-inflammatory effects, remain largely unexplored. sci-hub.se Future pre-clinical research should aim to quantify these activities. For example, its potential anti-inflammatory action could be investigated in lipopolysaccharide-activated cellular models to measure the inhibition of inflammatory mediators like nitric oxide. Similarly, its antioxidant capacity could be systematically evaluated using various assays. Positive findings in these areas could open up new therapeutic indications for Kampanol A in inflammatory disorders or conditions related to oxidative stress.

Table 1: Reported Pre-clinical Biological Activities of Kampanol A

| Activity | Target/Assay | Finding | Potential Indication |

|---|---|---|---|

| Anticancer | Farnesyl-Protein Transferase (FPTase) Inhibition | IC50 values of 7-13 µM have been reported. nih.gov | Cancers with Ras oncogene mutations. |

| Cytotoxicity | Cholangiocarcinoma Cell Lines (KKU-100, M139, M156, M213, M214) | IC50 values range from 0.1 to 19.6 µg/mL. ebi.ac.uk | Cholangiocarcinoma. |

| Antimicrobial | Not specified in detail. | Suggested antimicrobial properties. sci-hub.se | Infectious diseases. |

| Antioxidant | Not specified in detail. | Suggested antioxidant properties. sci-hub.se | Diseases related to oxidative stress. |

| Anti-inflammatory | Not specified in detail. | Suggested anti-inflammatory effects. sci-hub.se | Inflammatory disorders. |

Development of Advanced Synthetic Routes and Biocatalytic Approaches

The complex pentacyclic structure of Kampanol A presents a significant challenge for chemical synthesis. While early synthetic studies have focused on constructing the core tetracyclic ABCD ring system, a complete total synthesis remains a complex undertaking. uibk.ac.atsemanticscholar.orgimperial.ac.uk Future research in this area should focus on developing more efficient and convergent synthetic strategies.

A promising avenue is the use of biomimetic approaches that mimic the proposed natural biosynthesis of the molecule. uibk.ac.athebmu.edu.cnmdpi.com One such strategy involves a Lewis acid-mediated polyene cyclization cascade to rapidly assemble the complex tetracyclic carbon skeleton from a linear epoxide precursor. uibk.ac.at This contrasts with earlier, more linear approaches and allows for late-stage modification of the aromatic subunit, providing a convergent entry to Kampanol A and its structurally related family members. uibk.ac.at Further refinement of this and other biomimetic strategies, such as Mn-mediated oxidative coupling used for similar benzo[k,l]xanthene lignans, could significantly improve synthetic accessibility. nih.govresearchgate.net

The integration of biocatalysis offers a powerful tool to overcome challenges in stereoselectivity and functional group manipulation inherent in complex molecule synthesis. numberanalytics.comnih.gov Enzymes could be employed to create key chiral centers with high enantiomeric excess, a difficult task for traditional chemistry. mdpi.comacs.org For instance:

Lipases could be used for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks. mdpi.comacs.org

Terpene cyclases , potentially engineered, could perform stereocontrolled cyclizations of linear precursors to form the decalin subunit, a key structural motif. numberanalytics.comuni-stuttgart.de

Cytochrome P450 enzymes could be used for late-stage C-H oxidation to install hydroxyl groups with high regio- and stereoselectivity, a common challenge in natural product synthesis. numberanalytics.comnih.gov

The development of chemoenzymatic routes, which combine the strengths of traditional chemical synthesis with the precision of biocatalysis, represents a highly promising future direction for the scalable and efficient production of Kampanol A. nih.govacs.org

Mechanistic Elucidation of Unexplored Targets

While farnesyl-protein transferase (FPTase) is the most well-documented molecular target of Kampanol A, its full mechanism of action, especially concerning its cytotoxic effects, is likely more complex and may involve multiple cellular targets. nih.govnih.govnih.gov The observation that many natural products are privileged structures capable of interacting with multiple proteins supports this hypothesis. nih.gov

A crucial future research trajectory is the unbiased, proteome-wide identification of Kampanol A's binding partners. Modern chemical proteomics provides powerful tools for this purpose. nih.govfrontiersin.org Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) can be employed. rsc.org This would involve synthesizing a derivative of Kampanol A that incorporates a tag (like biotin) for purification, allowing for the capture and subsequent identification of its interacting proteins from cell lysates. nih.govresearchgate.net

Furthermore, the mechanisms underlying its other reported biological activities, such as anti-inflammatory and antioxidant effects, are completely unknown. sci-hub.se Future studies should aim to identify the specific cellular pathways modulated by Kampanol A. For example, its anti-inflammatory effects could be investigated by examining its impact on key signaling pathways like NF-κB or MAP kinase pathways. Its antioxidant properties could be explored by assessing its ability to influence cellular antioxidant response pathways, such as the Nrf2 pathway. Elucidating these currently unexplored targets and mechanisms is essential for a comprehensive understanding of Kampanol A's biological profile and for guiding its development as a potential therapeutic agent. nih.govscielo.br

Application in Probe Development for Chemical Biology Research

The unique structure and biological activity of Kampanol A make it an excellent candidate for development into a chemical probe. chomixbio.com Chemical probes are small molecules used to study and manipulate biological systems, often by targeting specific proteins or pathways. acs.org Developing Kampanol A-based probes could be instrumental in elucidating its own mechanism of action and in studying the function of its biological targets. rsc.orgresearchgate.net

The key to creating a useful probe is to modify the parent molecule to include two essential features without losing its bioactivity:

A reactive group: This allows the probe to covalently bind to its target protein upon activation. Photoaffinity labels (PALs), such as diazirines or benzophenones, are ideal as they are inert until activated by UV light, allowing the probe to bind to its target in a living cell before being permanently cross-linked. chomixbio.comacs.orgplos.org

A reporter tag: This enables the detection and identification of the probe-labeled protein. This tag is typically an alkyne or azide (B81097) group that can be "clicked" to a biotin (B1667282) tag (for purification) or a fluorescent dye (for imaging) using bioorthogonal chemistry. plos.org

Future research should focus on the synthesis of such photoaffinity probes based on the Kampanol A scaffold. These probes could then be used in living cells to covalently label the direct binding partners of Kampanol A. rsc.org Subsequent proteomic analysis would identify these targets, confirming known interactions (like with FPTase) and, more importantly, revealing novel, previously unexplored targets. nih.gov This approach provides a powerful, unbiased method to map the complete target landscape of Kampanol A, which is a critical step in translating a bioactive natural product into a validated therapeutic lead. frontiersin.orgresearchgate.net

Strategies for Overcoming Biosynthetic Challenges

The production of Kampanol A directly from its natural fungal sources, Stachybotrys kampalensis and Phomopsis archeri, is often hampered by low yields and difficulties associated with fungal cultivation. ebi.ac.uknih.gov Overcoming these biosynthetic challenges is crucial for obtaining sufficient quantities of the compound for extensive research and potential development. Future strategies will likely rely on advances in metabolic engineering and synthetic biology. beilstein-journals.orgrpi.edumit.edufrontiersin.org

A primary goal is the identification and characterization of the complete biosynthetic gene cluster (BGC) responsible for Kampanol A production in its native host. rsc.orgnih.gov The proposed biosynthesis involves a polyketide synthase (PKS) and a terpene synthase, among other enzymes. uibk.ac.atsci-hub.se Once the BGC is identified through genome sequencing and bioinformatic analysis, it can be transferred into a more tractable and high-producing heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. beilstein-journals.orgnih.govnih.gov This heterologous expression approach has been successfully used for other fungal meroterpenoids and can uncouple production from the slow growth and complex regulation of the native organism. beilstein-journals.orgroyalsocietypublishing.org

Further optimization can be achieved through metabolic engineering of the production host. rpi.edufrontiersin.org This could involve:

Upregulating precursor supply: Engineering the host to produce higher levels of the starter units for the polyketide and terpenoid pathways (e.g., malonyl-CoA and farnesyl pyrophosphate). uibk.ac.at

Eliminating competing pathways: Deleting genes for pathways that divert precursors away from Kampanol A biosynthesis.

Optimizing enzyme expression: Using strong, inducible promoters to control the expression of the biosynthetic genes for maximum productivity.

These advanced biosynthetic strategies hold the key to unlocking a sustainable and scalable supply of Kampanol A, a critical step for its journey from a rare natural product to a viable scientific tool and potential therapeutic agent. beilstein-journals.org

Q & A

Q. Methodological Answer :

- Co-Solvents : Use DMSO (<0.1% final concentration) or cyclodextrins.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.

- pH Adjustment : Test solubility in buffered solutions (pH 6.8–7.4) .

Advanced Question: What strategies ensure reproducibility in synthesizing Kampanol A, given its complex stereochemistry?

Q. Methodological Answer :

- Reaction Optimization : Use DOE (Design of Experiments) to test variables like temperature, catalyst loading, and solvent polarity .

- In-Process Analytics : Monitor intermediates via TLC or LC-MS.

- Chiral Validation : Compare optical rotation or circular dichroism with literature data .

Advanced Question: How should researchers design a longitudinal study to assess Kampanol A’s pharmacokinetics in vivo?

Q. Methodological Answer :

- Sampling Schedule : Collect blood/tissue samples at t = 0, 1, 4, 8, 24 hours post-administration.

- Analytical Method : LC-MS/MS for plasma concentration quantification (LLOQ ≤1 ng/mL).

- Data Modeling : Use non-compartmental analysis (NCA) or PK/PD modeling tools like Phoenix WinNonlin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.